N-(4-sulfamoylphenyl)but-2-ynamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Ynamides have proven to be versatile reagents for organic synthesis . They have been widely applied to the rapid assembly of a diverse range of structurally complex N-containing molecules . A series of new N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives was accomplished by a sequence of reactions by using aniline as a starting compound .Molecular Structure Analysis

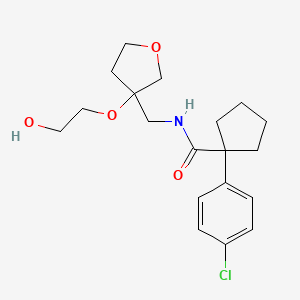

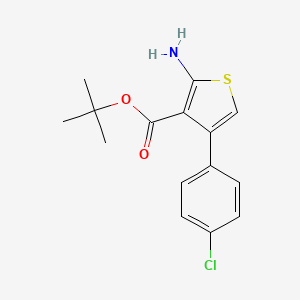

The molecular formula of N-(4-sulfamoylphenyl)but-2-ynamide is C10H12N2O3S . It has a molecular weight of 240.2789 . The structure includes a β-lactam ring found within the central structure of the molecule .Chemical Reactions Analysis

Ynamides have been widely applied to the rapid assembly of a diverse range of structurally complex N-containing molecules . In comparison with the well-established transition metal-catalyzed reactions of ynamides, metal-free ynamide transformations have relatively seldom been exploited .Physical And Chemical Properties Analysis

N-(4-sulfamoylphenyl)but-2-ynamide has a density of 1.349g/cm^3 and a refractive index of 1.605 .Scientific Research Applications

Synthesis and Biological Evaluation : Sulfonamide-derived compounds and their transition metal complexes, like 4-bromo-2-[(E)-{4-[(3,4-dimethylisoxazol-5-yl)sulfamoyl]phenyl}iminiomethyl] phenolate, have been synthesized and characterized. These compounds have shown moderate to significant antibacterial and antifungal activities (Chohan & Shad, 2011).

Fluorescence Binding Studies : Research involving p-hydroxycinnamic acid amides, which include sulfamoylphenyl derivatives, has been conducted to study their interactions with bovine serum albumin through fluorescence and UV–vis spectral studies (Meng et al., 2012).

Patent Review on Sulfonamide Inhibitors : Sulfonamides are significant in the development of a variety of drugs, including antibiotics, diuretics, and carbonic anhydrase inhibitors. Their applications span across treating bacterial infections, cancer, glaucoma, and other conditions (Gulcin & Taslimi, 2018).

Carbonic Anhydrase Inhibitors : Certain aromatic sulfonamides have been studied as inhibitors of carbonic anhydrase isoenzymes, which can have applications in treating various medical conditions (Supuran et al., 2013).

Antimicrobial Oxidation Processes : Studies on the oxidation of sulfonamide antimicrobials like sulfamethoxazole by environmentally friendly oxidants indicate potential applications in water treatment and pollution control (Sharma et al., 2006).

Gold-Catalyzed Intermolecular Oxidation : Research on ynamides demonstrates their use in chemoselective oxidation and intermolecular ylide formation, indicating potential for creating functionalized compounds (Dos Santos & Davies, 2014).

Generation of Broad Specificity Antibodies : Development of enzyme-linked immunosorbent assays (ELISA) for analyzing sulfonamide antibiotics in milk samples, utilizing antibodies against sulfonamide groups, has implications for food safety and drug residue monitoring (Adrián et al., 2009).

Sulfonamide as a Functional Group in Drug Design : The sulfonamide group is integral in medicinal chemistry, being part of many marketed drugs. Its applications include treatments for bacterial infections, glaucoma, and other diseases (Kalgutkar et al., 2010).

properties

IUPAC Name |

N-(4-sulfamoylphenyl)but-2-ynamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S/c1-2-3-10(13)12-8-4-6-9(7-5-8)16(11,14)15/h4-7H,1H3,(H,12,13)(H2,11,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATMKDQUCRHUENA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-sulfamoylphenyl)but-2-ynamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Difluoromethoxy)phenyl]-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanylquinazolin-4-one](/img/structure/B2606053.png)

![3-heptyl-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{2-oxo-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetamide](/img/structure/B2606061.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2606063.png)

![6,7-dihydro-4H-furo[3,4-c]pyran-1,3-dione](/img/structure/B2606068.png)

![6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2606072.png)